![molecular formula C15H22N4O2 B13970692 (2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol CAS No. 857070-67-8](/img/structure/B13970692.png)
(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Introduction of the Morpholinopropyl Group: The benzimidazole core is then reacted with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate to introduce the morpholinopropyl group.
Addition of the Methanol Moiety: Finally, the compound is treated with formaldehyde and a reducing agent like sodium borohydride to introduce the methanol moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. The morpholinopropyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The methanol moiety may participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
(2-Amino-3-methyl-3H-imidazol-4-yl)methanol: Shares the imidazole core but lacks the morpholinopropyl group.
methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride: Contains an imidazole ring with different substituents.
Uniqueness
(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol is unique due to the presence of the morpholinopropyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable molecule for various applications.
特性
CAS番号 |
857070-67-8 |
|---|---|
分子式 |
C15H22N4O2 |
分子量 |
290.36 g/mol |
IUPAC名 |
[2-(3-morpholin-4-ylpropylamino)-3H-benzimidazol-5-yl]methanol |
InChI |
InChI=1S/C15H22N4O2/c20-11-12-2-3-13-14(10-12)18-15(17-13)16-4-1-5-19-6-8-21-9-7-19/h2-3,10,20H,1,4-9,11H2,(H2,16,17,18) |
InChIキー |
JBSDUDTXBQSWNN-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCCNC2=NC3=C(N2)C=C(C=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13970613.png)

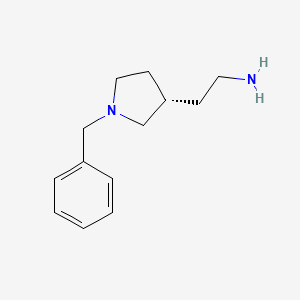
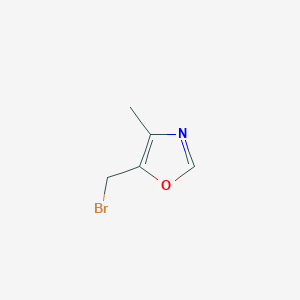
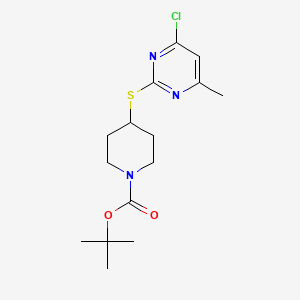
![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)
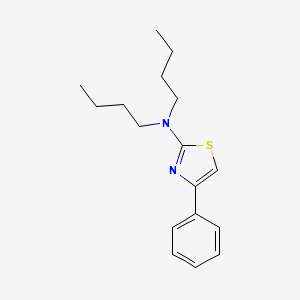
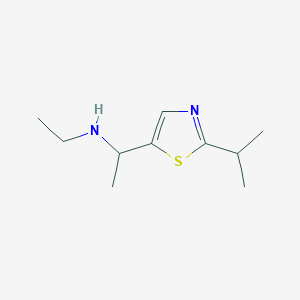
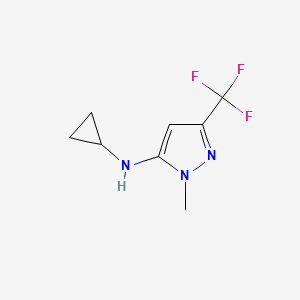
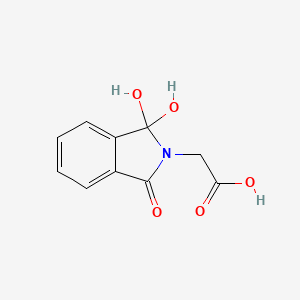

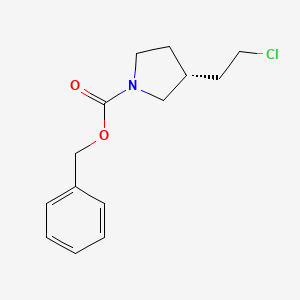
![(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester](/img/structure/B13970693.png)
